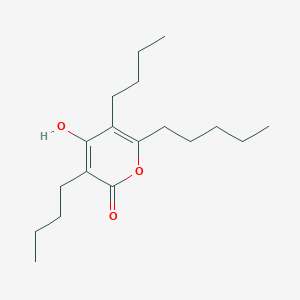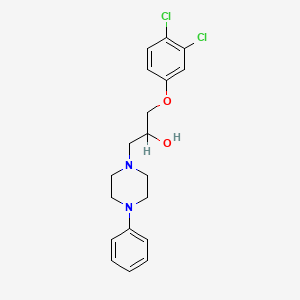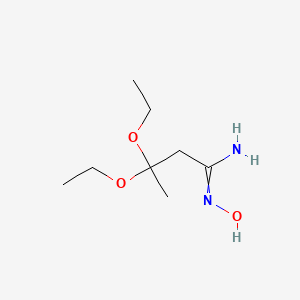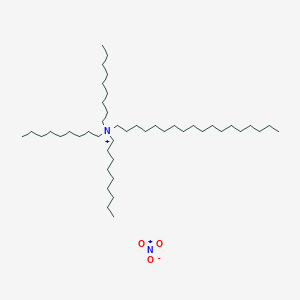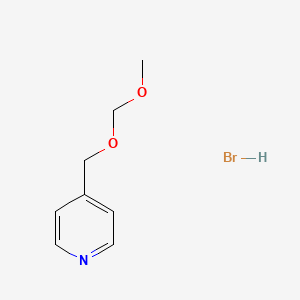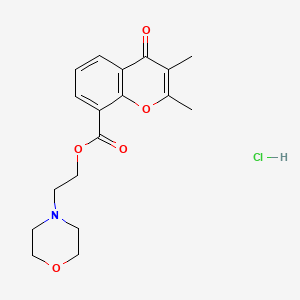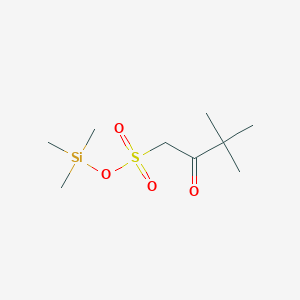
Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate typically involves the reaction of 3,3-dimethyl-2-oxobutane-1-sulfonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the sulfonate is replaced by the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product. The use of automated reactors and continuous flow systems can enhance the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate exerts its effects involves the formation of a stable trimethylsilyl ether. This protects reactive functional groups during chemical reactions, preventing unwanted side reactions. The trimethylsilyl group can be removed under mild conditions, regenerating the original functional group .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Used for similar purposes in protecting functional groups.
Trimethylsilyl propionate: Another compound used in NMR spectroscopy as a chemical shift standard.
Uniqueness
Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate is unique due to its specific structural features, which confer distinct reactivity and stability. Its large molecular volume and chemical inertness make it particularly valuable in applications requiring the protection of sensitive functional groups .
Propiedades
Número CAS |
72458-53-8 |
|---|---|
Fórmula molecular |
C9H20O4SSi |
Peso molecular |
252.41 g/mol |
Nombre IUPAC |
trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate |
InChI |
InChI=1S/C9H20O4SSi/c1-9(2,3)8(10)7-14(11,12)13-15(4,5)6/h7H2,1-6H3 |
Clave InChI |
DNAOZPCNVQNGTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CS(=O)(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




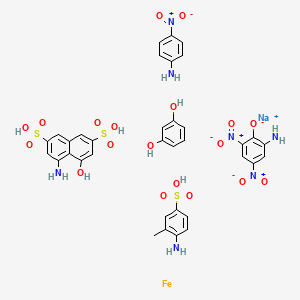
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
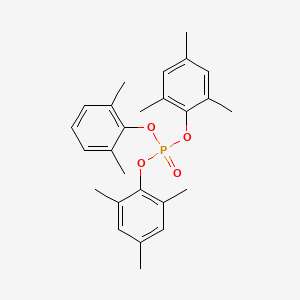
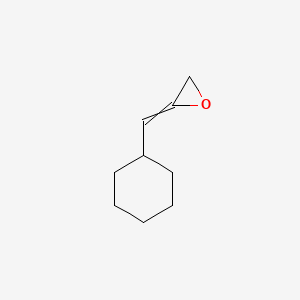
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
